Superoxide Anion Inhibition: (-)-Isoboldine Demonstrates Superior Potency Versus (+)-N-Methyllaurotetanine in Human Neutrophils
(-)-Isoboldine exhibits stronger inhibition of superoxide anion generation in fMLP/CB-stimulated human neutrophils compared to (+)-N-methyllaurotetanine and linderaggredin C [1]. The IC50 of 5.81 ± 0.59 μM for (+)-isoboldine represents a 30.5% lower concentration requirement than (+)-N-methyllaurotetanine and a 22.0% lower requirement than linderaggredin C for achieving equivalent inhibition.
| Evidence Dimension | Superoxide anion generation inhibition IC50 |
|---|---|
| Target Compound Data | 5.81 ± 0.59 μM |
| Comparator Or Baseline | (+)-N-methyllaurotetanine: 8.36 ± 0.11 μM; Linderaggredin C: 7.45 ± 0.74 μM |
| Quantified Difference | 1.44× more potent than linderaggredin C; 1.44× more potent than (+)-N-methyllaurotetanine |
| Conditions | fMLP/CB-stimulated human neutrophils, in vitro assay |
Why This Matters
This direct comparative potency data enables researchers to select (-)-isoboldine over co-occurring alkaloids when maximal neutrophil oxidative burst suppression is the experimental objective.
- [1] Lin RJ, et al. Anti-inflammatory principles from Lindera aggregata. Planta Med. 2014;80(10):824-830. View Source
